Sodium stearylfumarate

Vue d'ensemble

Description

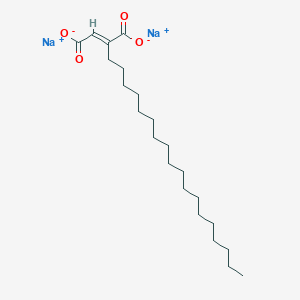

Sodium stearylfumarate: is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for this compound is C22H39NaO4 , and its chemical name is 2-Butenedioic acidiconoctadecyl ester, sodium salt .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium stearylfumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .

Industrial Production Methods: In industrial settings, stearyl alcohol is reacted with maleic anhydride. The product of this reaction undergoes an isomerization step followed by salt formation to produce this compound. This method involves using an organic alkaline catalyst to lower the reaction temperature, thereby obtaining a high-quality product at high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium stearylfumarate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Esterification: Stearic acid and fumaric acid in the presence of sodium hydroxide.

Isomerization and Salt Formation: Stearyl alcohol and maleic anhydride with an organic alkaline catalyst

Major Products Formed: The primary product formed from these reactions is this compound itself, along with water as a by-product .

Applications De Recherche Scientifique

Pharmaceutical Industry: Sodium stearylfumarate is extensively used as a lubricant and anti-adherent in tablet and capsule formulations. It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .

Food Industry: It is used as a dough conditioner and conditioning agent in yeast-raised baked goods and dehydrated potatoes .

Biological and Medical Research: this compound is used as a taste-masking agent in orally disintegrating tablets, enhancing the palatability of medications .

Mécanisme D'action

Sodium stearylfumarate acts as a boundary lubricant in pharmaceutical formulations. It reduces frictional forces between particles and between particles and metal-contact surfaces of manufacturing equipment. This is achieved through its polar heads and fatty acid tails, which create a boundary layer that minimizes adhesion and friction .

Comparaison Avec Des Composés Similaires

- Magnesium stearate

- Calcium stearate

- Stearic acid

- Sodium lauryl sulfate

Comparison: Sodium stearylfumarate is often supplied in a purer form compared to other stearate-type lubricants like magnesium stearate and calcium stearate. This makes it a suitable option when chemical incompatibility is a concern. It also provides better lubrication efficiency and does not negatively impact the mechanical strength, disintegration, and dissolution behavior of solid dosage forms as much as other lubricants .

Propriétés

IUPAC Name |

disodium;(E)-2-octadecylbut-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYTXWKWNYWQTL-LLIZZRELSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC/C(=C\C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.